(1S)-CCR2 antagonist 1 is a selective small molecule designed to inhibit the activity of the CC chemokine receptor 2 (CCR2). This receptor plays a crucial role in mediating inflammatory responses and is implicated in various diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound's structure typically includes a piperazine core with specific substituents that enhance its binding affinity and selectivity for CCR2 over other chemokine receptors.
The interactions of (1S)-CCR2 antagonist 1 with CCR2 involve competitive inhibition of ligand binding, primarily blocking the action of CCL2, its endogenous ligand. The compound's mechanism of action may also involve conformational changes in the receptor that prevent downstream signaling pathways associated with inflammation. Notably, studies have shown that certain structural modifications can lead to unexpected reactions, such as interactions with glutathione, which may affect the compound's stability and efficacy in biological systems .
(1S)-CCR2 antagonist 1 exhibits significant biological activity by inhibiting the chemotactic response of monocytes to CCL2. In vitro assays demonstrate its potency in blocking CCL2-mediated migration of immune cells, which is crucial in inflammatory processes. The compound has shown effectiveness in various models of inflammation, indicating its potential therapeutic benefits in conditions characterized by excessive monocyte recruitment and activation .
The synthesis of (1S)-CCR2 antagonist 1 typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent functionalization to introduce specific substituents that confer selectivity for CCR2. Common methods include:
These synthetic routes are optimized to yield high purity and yield while minimizing side reactions .
The primary applications of (1S)-CCR2 antagonist 1 lie in its potential as a therapeutic agent for treating inflammatory diseases. Its ability to inhibit monocyte migration makes it a candidate for conditions like:
Moreover, ongoing research aims to explore its utility in preclinical models to validate its efficacy and safety profile before advancing to clinical trials .
Interaction studies using radiolabeled ligands have demonstrated that (1S)-CCR2 antagonist 1 effectively competes with CCL2 for binding to CCR2. Kinetic analysis reveals that it possesses favorable dissociation rates and binding affinities, making it a potent inhibitor. Further studies have explored its effects on downstream signaling pathways, confirming its role as a functional antagonist in various cellular models .
Several compounds exhibit structural and functional similarities to (1S)-CCR2 antagonist 1. Below is a comparison highlighting their uniqueness:
(1S)-CCR2 antagonist 1 stands out due to its specific structural modifications that enhance selectivity and potency against CCR2 compared to other antagonists.
The molecular architecture of (1S)-CCR2 antagonist 1 is defined by its unique stereochemical arrangement and functional group composition. The compound has a molecular formula of $$ \text{C}{28}\text{H}{32}\text{BrF}{3}\text{N}{2}\text{O} $$ and a molecular weight of 549.5 g/mol. Its IUPAC name, [(1S,3R)-3-[[(1S)-5-bromo-2,3-dihydro-1H-inden-1-yl]amino]-1-propan-2-ylcyclopentyl]-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone, reflects the presence of three stereocenters and a brominated indene moiety.
The (1S)-CCR2 antagonist 1 exhibits a defined cis configuration at the cyclopentane core, with absolute stereochemistry at positions 1 (S), 3 (R), and the indenyl-substituted amino group (S). This configuration is critical for receptor binding, as demonstrated by crystallographic studies of CCR2A in complex with structurally related antagonists. The trifluoromethyl-substituted isoquinoline group adopts a planar conformation, facilitating hydrophobic interactions with the receptor’s orthosteric pocket.
Table 1: Molecular descriptors of (1S)-CCR2 antagonist 1
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{28}\text{H}{32}\text{BrF}{3}\text{N}{2}\text{O} $$ | |
| Molecular weight | 549.5 g/mol | |
| SMILES | CC(C)[C@@]1(CCC@HN[C@H]2CCC3=C2C=CC(=C3)Br)C(=O)N4CCC5=C(C4)C=C(C=C5)C(F)(F)F | |
| XLogP3 | 5.2 (estimated) |
The synthesis of (1S)-CCR2 antagonist 1 employs stereocontrolled strategies to establish its complex triaminocyclohexane core. A representative route involves the following key steps:
Lead optimization focused on balancing affinity ($$ K_i = 2.4 \, \text{nM} $$) and residence time ($$ RT = 714 \, \text{min} $$). Modifications to the indenylamino group revealed:
Table 2: Synthetic intermediates and yields
| Step | Reaction | Yield (%) | Catalyst |
|---|---|---|---|
| 1 | Enamine hydrogenation | 92 | Pt/C (5% w/w) |
| 2 | Reductive amination | 88 | Sulfided Pt/C |
| 3 | Curtius rearrangement | 78 | DPPA, t-BuOH |
(1S)-CCR2 antagonist 1 exhibits limited aqueous solubility ($$ <1 \, \mu\text{g/mL} $$) but is freely soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. The calculated partition coefficient ($$ \text{LogP} = 5.2 $$) reflects the influence of its bromine and trifluoromethyl groups.
Accelerated stability studies under ICH guidelines show:
X-ray diffraction of co-crystals with CCR2A reveals a binding mode where the cyclopentane core occupies a subpocket lined by transmembrane helices 3 and 5, while the trifluoromethyl group engages Tyr120 via edge-to-face aromatic interactions.
Table 3: Physicochemical properties
| Property | Value | Method |
|---|---|---|
| Melting point | 158–160°C (dec.) | Differential scanning calorimetry |
| pKa | 9.1 (amine), 3.7 (amide) | Potentiometric titration |
| Plasma protein binding | 98.2% (human) | Equilibrium dialysis |
(1S)-CCR2 antagonist 1 binds to the orthosteric pocket of CCR2, a site traditionally occupied by endogenous ligands such as CCL2 (chemokine ligand 2). Structural analyses of CCR2-antagonist complexes reveal that the compound stabilizes the receptor in an inactive conformational state by engaging critical residues within the transmembrane helical bundle [2] [3]. Key interactions include:
Molecular dynamics simulations further demonstrate that antagonist binding reduces the conformational flexibility of CCR2’s extracellular loops (ECLs), particularly ECL2, which harbors Pro-192—a residue critical for ligand discrimination [3]. This rigidification prevents the receptor from adopting intermediate states associated with G-protein coupling or β-arrestin recruitment [2].
(1S)-CCR2 antagonist 1 effectively blocks CCL2-induced intracellular signaling cascades, including:
Notably, the compound does not act as a silent antagonist but induces a unique receptor conformation that decouples CCR2 from both Gαᵢ-mediated and β-arrestin-dependent pathways. This “biased antagonism” minimizes compensatory signaling through alternative routes, a limitation observed with earlier CCR2 inhibitors [2] [3].
(1S)-CCR2 antagonist 1 disrupts monocyte migration by dual mechanisms:
In preclinical models of perineural invasion—a process driven by CCR2-CCL2 axis activation—the compound decreases cancer cell infiltration along nerves by 70–90%, highlighting its broader anti-inflammatory potential [5].
The efficacy of (1S)-CCR2 antagonist 1 is partly attributable to its exploitation of a cryptic subpocket near the extracellular vestibule of CCR2, a feature absent in CCR5. This subpocket, lined by His-121 (helix 3) and Pro-192 (ECL2), accommodates the antagonist’s bromophenyl group, enabling high-affinity binding (predicted Kd < 10 nM) [3]. Mutagenesis studies confirm that His-121-to-Ala substitutions reduce antagonist potency by >50-fold, underscoring the residue’s role in ligand recognition [3].
Unlike fast-dissociating antagonists, (1S)-CCR2 antagonist 1 exhibits a prolonged receptor residence time (>120 minutes), as determined by surface plasmon resonance. This kinetic selectivity ensures sustained receptor blockade even in environments with high CCL2 concentrations, a common feature of chronic inflammation [2].
The core scaffold of (1S)-CCR2 antagonist 1 consists of a 3-((inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamide framework, which has been extensively studied through systematic structure-activity relationship investigations [1] [2]. This molecular architecture represents a significant departure from traditional cyclohexyl-based CCR2 antagonists, incorporating a cyclopentane ring system that provides unique binding characteristics.
The central cyclopentane ring adopts a rigid conformation that positions the key pharmacophoric elements in optimal spatial arrangements for receptor interaction [1]. The 1-isopropyl substitution at the cyclopentane core contributes substantially to binding affinity, with the (1S)-stereochemistry being critical for high-affinity engagement with the CCR2 receptor [1] [2]. Studies have demonstrated that this stereochemical configuration provides a binding affinity constant (Ki) of 2.4 nanomolar, representing exceptional potency among known CCR2 antagonists [1] [2] [3].
The carboxamide functionality serves as a hydrogen bonding acceptor, forming critical interactions with conserved receptor residues [4]. Molecular docking studies reveal that this group engages in hydrogen bonding networks with threonine residues in the CCR2 binding pocket, particularly Thr292, which has been identified as a universal hydrogen-bonding anchor for CCR2 orthosteric antagonism [4] [5]. The carboxamide also contributes to the overall conformational stability of the receptor-ligand complex.
Structural modifications to the core scaffold have revealed that the 3-amino linkage position is critical for maintaining high-affinity binding [1]. Alternative substitution patterns on the cyclopentane ring result in significant losses in binding affinity, indicating that the spatial arrangement of functional groups is precisely optimized for the CCR2 binding pocket architecture [1] [2].
The indenyl ring system attached to the cyclopentane core through the amino linker provides a unique scaffold for fine-tuning selectivity and potency parameters [1] [2]. Structure-activity relationship studies have demonstrated that this class of compounds tolerates extensive structural diversity of substituents on the indenyl ring with minimal impact on binding affinity, yet these modifications profoundly influence selectivity profiles [1].
Substituent modifications at various positions of the indenyl ring have been systematically investigated to understand their impact on CCR2 selectivity versus related chemokine receptors, particularly CCR5 [6] [4]. The presence of electron-withdrawing groups, such as halogens, at specific positions on the indenyl ring enhances selectivity for CCR2 over CCR5 by exploiting differences in the binding pocket architecture between these receptors [4]. The CCR2 binding pocket contains a serine residue (Ser101) at position 2.63, whereas CCR5 contains a tyrosine residue (Tyr89) at the equivalent position [4].
The molecular determinants of selectivity have been elucidated through computational modeling studies that reveal how specific substituents create steric clashes with the larger tyrosine residue in CCR5 while maintaining favorable interactions with the smaller serine residue in CCR2 [4]. This selectivity mechanism has been validated through gain-of-function mutagenesis experiments, where mutation of CCR5 Tyr89 to serine restored binding affinity to previously CCR2-selective compounds [4].
The bromine substitution present in (1S)-CCR2 antagonist 1 at the 5-position of the indenyl ring contributes significantly to both potency and selectivity [1] [7]. This halogen substitution enhances hydrophobic interactions within the receptor binding pocket while simultaneously providing the steric bulk necessary for CCR2 selectivity [4]. The specific positioning of this bromine atom has been optimized through extensive structure-activity relationship studies to maximize both binding affinity and receptor selectivity.
Additional substituent effects have been observed with trifluoromethyl groups, which are commonly present in CCR2 antagonists and facilitate hydrophobic anchoring to the receptor [8]. These fluorinated substituents exploit a unique hydrophobic tunnel between helices 1 and 7 of the CCR2 receptor, providing additional binding interactions that are not available in other chemokine receptors [8] [5].
The structure-kinetic relationships for (1S)-CCR2 antagonist 1 represent a paradigm shift in CCR2 antagonist design, where residence time optimization has been systematically integrated with traditional structure-activity relationships [1] [9] [10] [11] [2]. This approach recognizes that the duration of receptor occupancy (residence time) is often more predictive of in vivo efficacy than equilibrium binding affinity alone.
(1S)-CCR2 antagonist 1 exhibits an exceptional residence time of 714 minutes, which is substantially longer than most other CCR2 antagonists [1] [2] [3]. This extended residence time has been achieved through specific structural modifications that influence the kinetics of receptor binding and dissociation. The molecular basis for this enhanced residence time involves the shielding of critical hydrogen bonding interactions from water molecules, which stabilizes the receptor-ligand complex and slows dissociation kinetics [9].
The residence time optimization has been achieved through systematic investigation of how structural modifications affect both association and dissociation rate constants [10] [11]. Studies have revealed that minor structural changes can dramatically alter residence time without significantly affecting equilibrium binding affinity, highlighting the importance of considering kinetic parameters in drug design [10] [11]. For example, the specific stereochemistry and substitution pattern of (1S)-CCR2 antagonist 1 contribute to forming a stable receptor-ligand complex that is resistant to displacement by competing ligands.
Molecular dynamics simulations have provided mechanistic insights into the structural basis of extended residence time [9]. The binding mode of (1S)-CCR2 antagonist 1 involves protection of an intra-protein hydrogen bond between Tyr120 and Glu291 within the receptor binding pocket [9]. This hydrogen bond, while not directly involved in ligand binding, confers rigidity to the binding pocket and prevents water-mediated disruption of the receptor-ligand complex [9].
The structure-kinetic relationship studies have also revealed that the residence time can be modulated through modifications that affect the dynamic water network around the binding site [9]. Compounds with shorter residence times allow water molecules to penetrate the binding pocket and disrupt critical protein-protein interactions, leading to increased flexibility and faster dissociation [9]. Conversely, (1S)-CCR2 antagonist 1 effectively shields these interactions, maintaining binding pocket rigidity and prolonging receptor occupancy.
The kinetic selectivity of (1S)-CCR2 antagonist 1 has been demonstrated through competition association assays that measure the time-dependent displacement of radioligands [10] [11]. These studies have established that the compound exhibits not only thermodynamic selectivity (based on equilibrium binding constants) but also kinetic selectivity (based on differential residence times at different receptor subtypes) [10] [11].